5,8-Dimethylthieno[2,3-b]quinoline-2-carboxylic acid
Overview
Description
5,8-Dimethylthieno[2,3-b]quinoline-2-carboxylic acid is a heterocyclic compound with the molecular formula C14H11NO2S and a molecular weight of 257.31 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Mechanism of Action
Target of Action
Quinoline compounds, which include this compound, have demonstrated activity against hemoglobin degradation .
Mode of Action
It is known that quinoline compounds can inhibit the process of hemoglobin degradation
Biochemical Pathways
Given its potential role in inhibiting hemoglobin degradation, it may impact pathways related to this process .
Result of Action
Its potential role in inhibiting hemoglobin degradation suggests that it may have effects at both the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
5,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with antioxidative defense enzymes and lipid membranes, particularly in Plasmodium berghei-infected erythrocytes
Cellular Effects
The effects of 5,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to affect the antioxidative defense mechanisms and lipid membranes in Plasmodium berghei-infected erythrocytes . These effects indicate that 5,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid can modulate cellular responses to oxidative stress and potentially alter cellular metabolism.
Molecular Mechanism
At the molecular level, 5,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid exerts its effects through various binding interactions with biomolecules. It has been shown to interact with antioxidative defense enzymes, which may lead to enzyme inhibition or activation . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins. These molecular interactions highlight the potential of 5,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid as a modulator of cellular processes.
Temporal Effects in Laboratory Settings
The stability and degradation of 5,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound can maintain its stability over time, allowing for prolonged observation of its effects on cells
Dosage Effects in Animal Models
The effects of 5,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid vary with different dosages in animal models. Higher doses of this compound may lead to toxic or adverse effects, while lower doses may be more beneficial for modulating cellular processes . It is essential to determine the optimal dosage range to maximize the therapeutic potential of 5,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid while minimizing any harmful effects.
Metabolic Pathways
5,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . These interactions can influence the overall metabolic state of cells, potentially leading to changes in energy production and utilization. Understanding the specific metabolic pathways affected by 5,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid is crucial for elucidating its role in cellular metabolism.
Transport and Distribution
The transport and distribution of 5,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid within cells and tissues are mediated by various transporters and binding proteins . These interactions determine the localization and accumulation of the compound, which can influence its overall activity and function. Studying the transport mechanisms of 5,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid can provide insights into its bioavailability and therapeutic potential.
Subcellular Localization
5,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications may direct this compound to particular compartments or organelles within the cell . Understanding the subcellular localization of 5,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid is essential for elucidating its precise role in cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dimethylthieno[2,3-b]quinoline-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with 2,3-dimethylquinoline-4-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions for several hours to ensure complete cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
5,8-Dimethylthieno[2,3-b]quinoline-2-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological and chemical properties .
Scientific Research Applications
5,8-Dimethylthieno[2,3-b]quinoline-2-carboxylic acid has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Quinoline-2-carboxylic acid: A related compound with similar structural features but different biological activities.
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
4-Phenylquinoline: Exhibits antiviral and antifungal activities.
Uniqueness
5,8-Dimethylthieno[2,3-b]quinoline-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit hemoglobin degradation and modulate oxidative stress pathways sets it apart from other quinoline derivatives .
Properties
IUPAC Name |
5,8-dimethylthieno[2,3-b]quinoline-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2S/c1-7-3-4-8(2)12-10(7)5-9-6-11(14(16)17)18-13(9)15-12/h3-6H,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTLACIFLNWFLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C3C=C(SC3=NC2=C(C=C1)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40357727 | |
Record name | BAS 02137208 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40357727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
333312-09-7 | |
Record name | BAS 02137208 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40357727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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